molecular formula C17H12N2O5 B5740026 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone

Cat. No. B5740026
M. Wt: 324.29 g/mol
InChI Key: AOESZHUFFVMDKI-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone, also known as MNBI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone can reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone also has some limitations, including its low solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to study the biological effects of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone in vitro and in vivo.

Future Directions

There are several future directions for the study of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone. One direction is to explore the structure-activity relationship of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone and its analogs to identify more potent and selective inhibitors of COX-2 and other enzymes. Another direction is to investigate the potential of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone and its analogs as anticancer agents, either alone or in combination with other drugs. Additionally, 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone and its analogs could be studied for their potential as plant growth regulators and for the synthesis of functional materials.

Synthesis Methods

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone can be synthesized through a one-pot reaction of 4-methoxybenzaldehyde, 3-nitroacetophenone, and hydroxylamine hydrochloride in ethanol under reflux conditions. The reaction yields 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone as a yellow solid, which can be purified by recrystallization.

Scientific Research Applications

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In material science, 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In agriculture, 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has been studied for its potential as a plant growth regulator.

properties

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-23-14-7-5-11(6-8-14)9-15-16(18-24-17(15)20)12-3-2-4-13(10-12)19(21)22/h2-10H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESZHUFFVMDKI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone

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